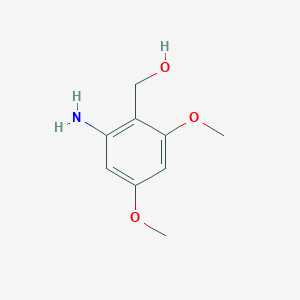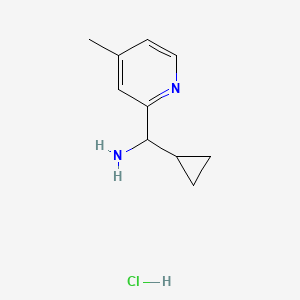
(2-Amino-4,6-dimethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H13NO3 It is a derivative of phenol, featuring amino and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dimethoxyphenyl)methanol typically involves the methylation of 2-amino-4,6-dihydroxyphenol. This process can be achieved using dimethyl carbonate as a methylating agent in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to ensure high conversion rates .
Industrial Production Methods
For industrial production, the synthesis route may involve the use of less toxic and more environmentally friendly reagents. Dimethyl carbonate is preferred over traditional methylating agents like haloalkanes and dimethyl sulfate due to its lower toxicity and environmental impact .
化学反应分析
Types of Reactions
(2-Amino-4,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.
科学研究应用
(2-Amino-4,6-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of (2-Amino-4,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenyl ring.
2-Amino-4,6-dimethoxyphenol: Lacks the methanol group but shares the amino and methoxy functionalities.
Uniqueness
(2-Amino-4,6-dimethoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the phenyl ring, along with a methanol group.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
(2-amino-4,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5,10H2,1-2H3 |
InChI 键 |
GTQUOILIGUXIRC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733329.png)
![5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11733336.png)

![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11733344.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
![2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride](/img/structure/B11733362.png)
![2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733371.png)
![1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B11733377.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
![N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide](/img/structure/B11733395.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733400.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733415.png)
![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)
